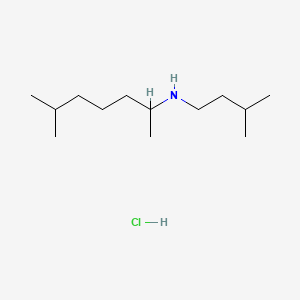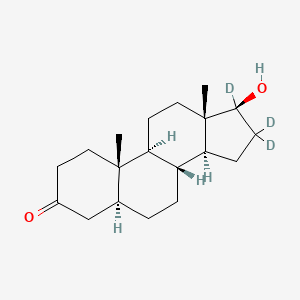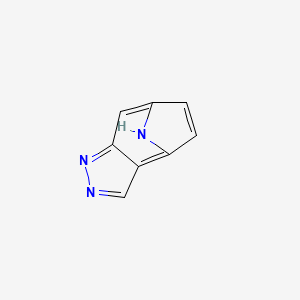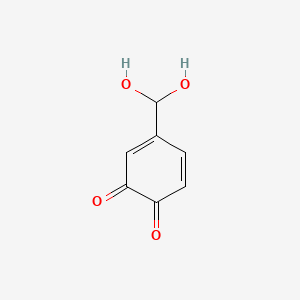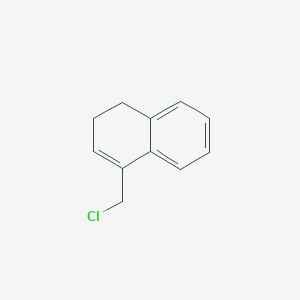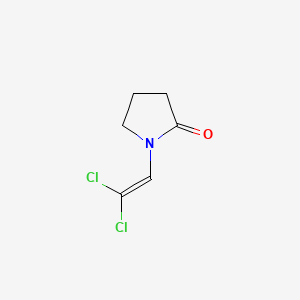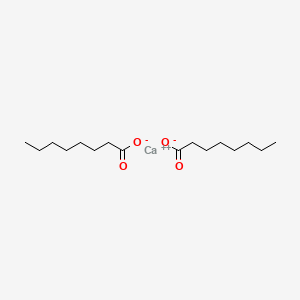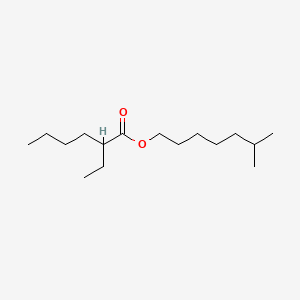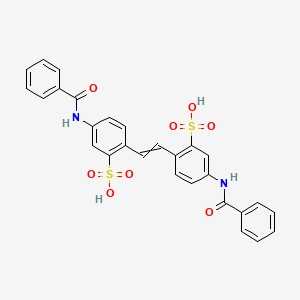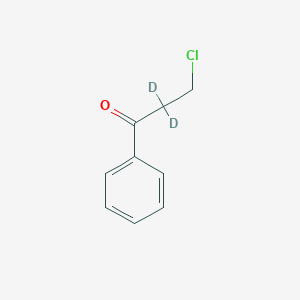
3-Chloropropiophenone(2-D2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropiophenone(2-D2) is a chemical compound with the molecular formula C9H9ClO. It is also known as 3-Chloro-1-phenyl-1-propanone. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by a chlorine atom attached to the third carbon of the propiophenone structure, making it a valuable compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloropropiophenone can be synthesized through several methods. One common method involves the chlorination of propiophenone using chlorine gas (Cl2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out in a solvent like 1,2-dichloroethane, followed by low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain the final product .
Another method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3-Chloropropiophenone .
Industrial Production Methods
Industrial production of 3-Chloropropiophenone typically follows the chlorination method due to its high yield and selectivity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
3-Chloropropiophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-chloro-1-phenylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
科学的研究の応用
3-Chloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in studies involving enzyme-catalyzed reactions and biotransformation processes.
Medicine: It serves as a precursor in the synthesis of drugs such as bupropion hydrochloride, an antidepressant.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of other valuable compounds
作用機序
The mechanism of action of 3-Chloropropiophenone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of bupropion hydrochloride, it acts as a key intermediate that undergoes further chemical transformations. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can participate in various chemical reactions, leading to the formation of different products .
類似化合物との比較
3-Chloropropiophenone can be compared with other similar compounds such as:
3-Chlorobenzophenone: Similar structure but with a benzene ring instead of a propiophenone structure.
3-Chloropropiophenone(2-D2): Deuterated version of 3-Chloropropiophenone, used in isotopic labeling studies.
3-Chloropropiophenone(2-D3): Another deuterated variant with three deuterium atoms.
The uniqueness of 3-Chloropropiophenone lies in its specific reactivity and applications in the synthesis of pharmaceuticals and fine chemicals .
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
3-chloro-2,2-dideuterio-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2 |
InChIキー |
KTJRGPZVSKWRTJ-NCYHJHSESA-N |
異性体SMILES |
[2H]C([2H])(CCl)C(=O)C1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


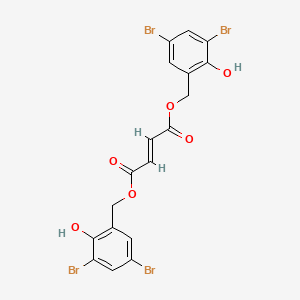
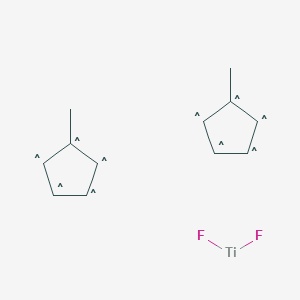
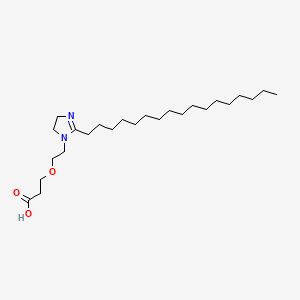
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
